
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed throughout the body and are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX is a valuable tool for studying the role of adenosine A1 receptors in these processes.
作用機序
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is a selective antagonist of the adenosine A1 receptor, which means that it binds to the receptor and prevents adenosine from binding. Adenosine is an endogenous ligand that activates the receptor and is involved in a variety of physiological processes. By blocking the receptor, this compound can inhibit the effects of adenosine and allow researchers to study the role of the receptor in various physiological processes.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including the following:
1. Inhibition of adenosine A1 receptor activation: this compound blocks the activation of adenosine A1 receptors by endogenous ligands such as adenosine.
2. Modulation of neurotransmitter release: By blocking adenosine A1 receptors, this compound can modulate the release of neurotransmitters such as dopamine, acetylcholine, and glutamate.
3. Regulation of heart rate and blood pressure: this compound can regulate heart rate and blood pressure by blocking the activation of adenosine A1 receptors in the cardiovascular system.
実験室実験の利点と制限
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide has several advantages and limitations for lab experiments, including the following:
Advantages:
1. Selectivity: this compound is a selective antagonist of the adenosine A1 receptor, which means that it does not interact with other receptors or enzymes in the body.
2. Potency: this compound is a potent antagonist of the adenosine A1 receptor, which means that it can be used at low concentrations to achieve a maximal effect.
3. Availability: this compound is commercially available and can be easily obtained for use in lab experiments.
Limitations:
1. Specificity: While this compound is selective for the adenosine A1 receptor, it is not completely specific and can interact with other receptors or enzymes in the body at high concentrations.
2. Solubility: this compound is poorly soluble in water and requires organic solvents for use in lab experiments.
3. Stability: this compound is sensitive to light and air and requires careful storage to maintain its potency.
将来の方向性
There are many future directions for research using 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, including the following:
1. Development of new therapeutics: this compound can be used as a starting point for the development of new drugs that target the adenosine A1 receptor for the treatment of various diseases.
2. Identification of new drug targets: this compound can be used to identify new drug targets that are involved in the regulation of various physiological processes.
3. Study of disease mechanisms: this compound can be used to study the role of adenosine A1 receptors in the pathogenesis of various diseases, including cardiovascular disease, neurological disorders, and cancer.
4. Development of new research tools: this compound can be used as a starting point for the development of new research tools, such as fluorescent probes or photoaffinity labels, that can be used to study the adenosine A1 receptor and its interactions with other molecules.
合成法
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide can be synthesized using a variety of methods, including the following:
1. A three-step synthesis starting with 3,4-dimethoxybenzaldehyde, which is converted to the corresponding acid chloride, then reacted with pyridine-4-methanol to give the pyridine derivative, and finally reacted with piperidine-4-amine to give this compound.
2. A four-step synthesis starting with 3,4-dimethoxybenzaldehyde, which is converted to the corresponding acid, then reacted with pyridine-4-methanol to give the pyridine derivative, which is then reacted with piperidine-4-amine to give the amide, and finally treated with sulfonyl chloride to give this compound.
科学的研究の応用
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide has been used extensively in scientific research to study the role of adenosine A1 receptors in various physiological processes. Some of the research applications of this compound include the following:
1. Regulation of heart rate and blood pressure: this compound has been used to study the role of adenosine A1 receptors in regulating heart rate and blood pressure in both animal models and humans.
2. Neurotransmitter release: this compound has been used to study the role of adenosine A1 receptors in regulating neurotransmitter release in the brain, including dopamine, acetylcholine, and glutamate.
3. Pain modulation: this compound has been used to study the role of adenosine A1 receptors in pain modulation, including both acute and chronic pain.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-27-18-4-3-17(13-19(18)28-2)29(25,26)23-11-7-16(8-12-23)20(24)22-14-15-5-9-21-10-6-15/h3-6,9-10,13,16H,7-8,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWIMXXYGVHJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

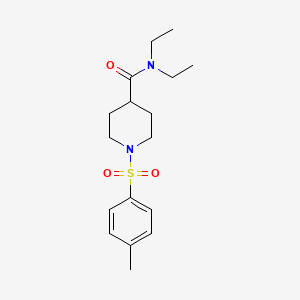

![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7692157.png)
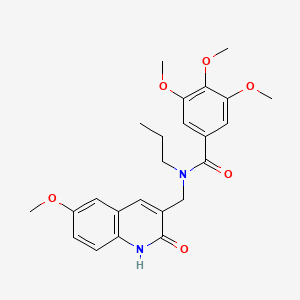

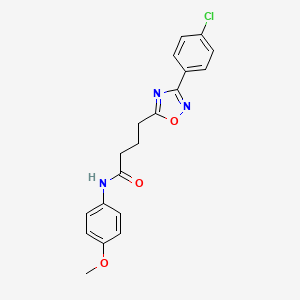

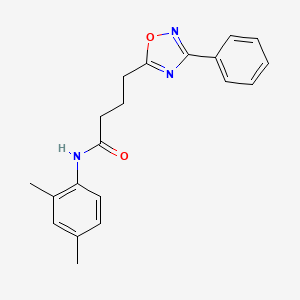
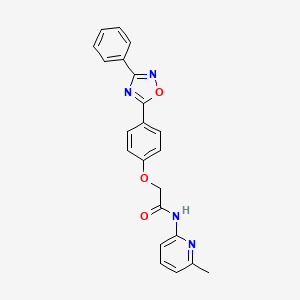
![N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692190.png)
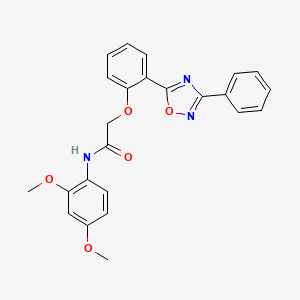
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692213.png)

